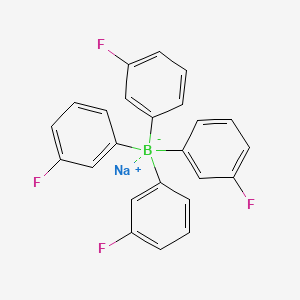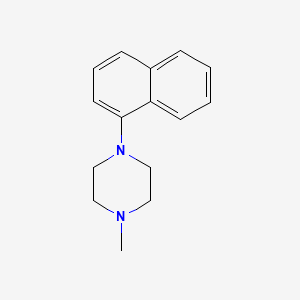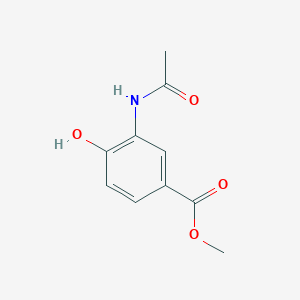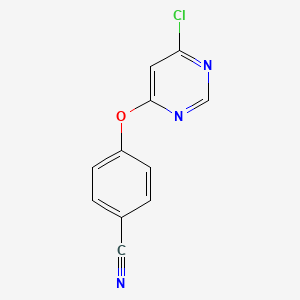
4-(6-Chloropyrimidin-4-yloxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Chloropyrimidin-4-yloxy)benzonitrile is an organic compound with the molecular formula C11H6ClN3O It is a derivative of pyrimidine and benzonitrile, featuring a chloropyrimidine moiety linked to a benzonitrile group via an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yloxy)benzonitrile typically involves the nucleophilic substitution reaction of 4-chloropyrimidine with 4-hydroxybenzonitrile. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
4-(6-Chloropyrimidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts (Pd/C) and bases like cesium carbonate (Cs2CO3) in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
4-(6-Chloropyrimidin-4-yloxy)benzonitrile has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 4-(6-Chloropyrimidin-4-yloxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit a specific enzyme by binding to its active site, thereby blocking its function. The exact pathways involved would depend on the specific biological context and the nature of the target .
類似化合物との比較
Similar Compounds
4-(6-Aminopyrimidin-4-yloxy)benzonitrile: Similar structure but with an amino group instead of a chlorine atom.
4-(6-Methoxypyrimidin-4-yloxy)benzonitrile: Similar structure but with a methoxy group instead of a chlorine atom.
4-(6-Bromopyrimidin-4-yloxy)benzonitrile: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-(6-Chloropyrimidin-4-yloxy)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of various derivatives and a useful tool in medicinal chemistry .
特性
分子式 |
C11H6ClN3O |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
4-(6-chloropyrimidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-11(15-7-14-10)16-9-3-1-8(6-13)2-4-9/h1-5,7H |
InChIキー |
XRFPKGIVUOCVPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)
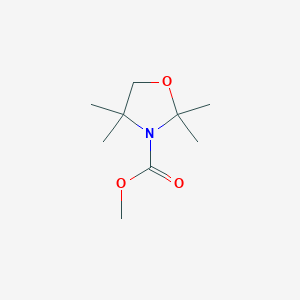
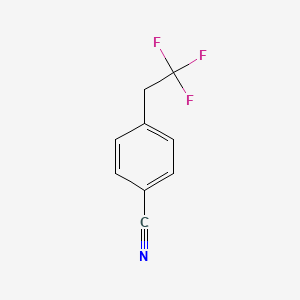
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
![N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide](/img/structure/B14134095.png)
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
